molecular formula C14H12ClN5 B1220217 (3-Chloro-phenyl)-(6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-amine

(3-Chloro-phenyl)-(6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-amine

Cat. No. B1220217
M. Wt: 285.73 g/mol
InChI Key: KYYXEPVJTZNLJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-34798 is a member of triazolopyrimidines.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine, closely related to the specified chemical, was synthesized and its crystal structure was analyzed, revealing the formation of inversion dimers via hydrogen bonds and π-stacking interactions between aromatic systems (Repich et al., 2017).

Chemical Transformations and Reactions

  • Cyclocondensation reactions involving similar triazolopyrimidine compounds have been studied, leading to the creation of various structurally diverse compounds (Desenko et al., 1998).
  • Multi-step synthesis techniques have been utilized to create derivatives of triazolopyrimidines, showcasing their potential for generating compounds with fungicidal and insecticidal activities (Chen & Shi, 2008).

Biological Activities

  • Certain triazolopyrimidine derivatives have displayed potent anti-tumor cytotoxic activity in vitro, indicating the potential therapeutic applications of these compounds in cancer treatment (Ahmed et al., 2014).
  • The compound 3-[(6-chloropyridin-3-yl)methyl]-6-substituted-6,7-dihydro-3H-1,2,3-triazolo[4,5-d]pyrimidin-7-imines, similar in structure, has been synthesized and evaluated for its biological activity, including fungicidal and insecticidal properties (Chen & Shi, 2009).

Potential Pharmaceutical Applications

  • Triazolopyrimidine compounds have been investigated for their role as selective serotonin 5-HT6 receptor antagonists, highlighting their potential use in the development of new pharmaceutical drugs (Ivachtchenko et al., 2010).

properties

Product Name

(3-Chloro-phenyl)-(6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-amine

Molecular Formula

C14H12ClN5

Molecular Weight

285.73 g/mol

IUPAC Name

N-(3-chlorophenyl)-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine

InChI

InChI=1S/C14H12ClN5/c15-9-3-1-4-10(7-9)18-13-11-5-2-6-12(11)19-14-16-8-17-20(13)14/h1,3-4,7-8,18H,2,5-6H2

InChI Key

KYYXEPVJTZNLJM-UHFFFAOYSA-N

SMILES

C1CC2=C(N3C(=NC=N3)N=C2C1)NC4=CC(=CC=C4)Cl

Canonical SMILES

C1CC2=C(N3C(=NC=N3)N=C2C1)NC4=CC(=CC=C4)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(3-Chloro-phenyl)-(6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-amine
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(3-Chloro-phenyl)-(6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-amine
Reactant of Route 3
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(3-Chloro-phenyl)-(6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-amine
Reactant of Route 4
Reactant of Route 4
(3-Chloro-phenyl)-(6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-amine
Reactant of Route 5
Reactant of Route 5
(3-Chloro-phenyl)-(6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-amine
Reactant of Route 6
(3-Chloro-phenyl)-(6,7-dihydro-5H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-yl)-amine

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